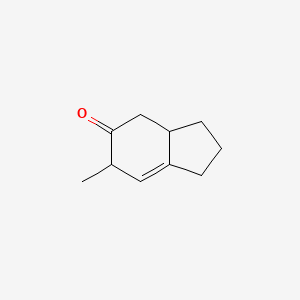
6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one is a chemical compound with the molecular formula C10H16O It is a cyclic ketone with a unique structure that includes a six-membered ring fused to a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of this compound precursors in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and temperature control systems. The process is optimized to achieve high yields and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Various substitution reactions can occur at the methyl group or other positions on the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one: A similar cyclic ketone with a different substitution pattern.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Another cyclic compound with a similar core structure but different functional groups.
Uniqueness
6-Methyl-1,2,3,3a,4,6-hexahydro-5H-inden-5-one is unique due to its specific substitution pattern and the resulting chemical properties. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
84065-61-2 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
6-methyl-1,2,3,3a,4,6-hexahydroinden-5-one |
InChI |
InChI=1S/C10H14O/c1-7-5-8-3-2-4-9(8)6-10(7)11/h5,7,9H,2-4,6H2,1H3 |
Clave InChI |
CGKSANITHZMKPF-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C2CCCC2CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


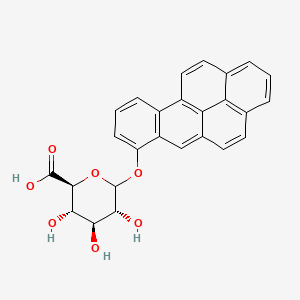

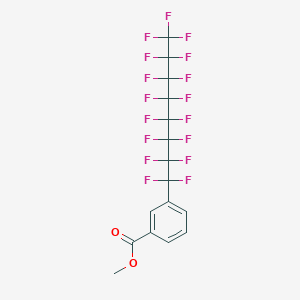
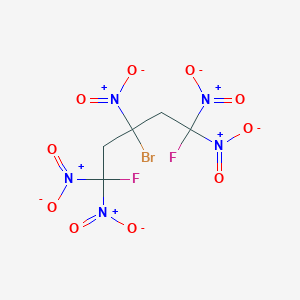
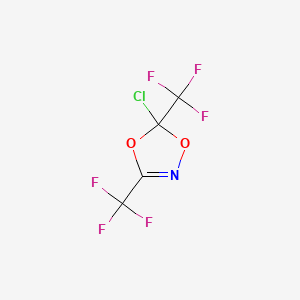
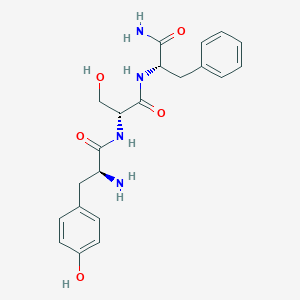
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
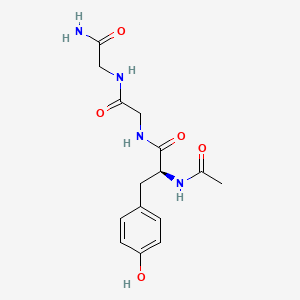
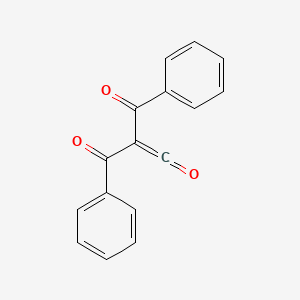
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)

![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
